molecular formula C19H19N5O4S2 B11601277 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B11601277
M. Wt: 445.5 g/mol
InChI Key: LQHRASVRSMVVPA-UHFFFAOYSA-N
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Description

Nomenclature and Structural Elucidation

Systematic IUPAC Nomenclature and Synonyms

The IUPAC name 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is derived through the following rationale:

  • Parent structure : The pyrimidin-4(1H)-one ring serves as the core, with substituents at positions 1, 2, 4, and 6.
  • Substituents :
    • Position 1 : A 3-methylphenyl group (C6H4(CH3)-).
    • Position 2 : A sulfanyl (-S-) group bridging to an acetamide moiety.
    • Position 4 : An oxo (=O) group.
    • Position 6 : An amino (-NH2) group.
  • Acetamide side chain : The acetamide (CH2C(=O)NH-) is N-substituted with a 4-sulfamoylphenyl group (C6H4SO2NH2-).

Synonyms :
While specific laboratory codes for this compound are not listed in the provided sources, structurally analogous molecules exhibit naming patterns such as:

  • CBKinase1_002095 (for pyrimidinone derivatives) .
  • AKOS008572757 (for sulfonamide-linked acetamides) .

Molecular Formula and Weight Analysis

Molecular formula :
C19H19N5O4S2.

Derivation :

  • Pyrimidine core : C4H3N2O (accounts for the 1,4-dihydropyrimidin-4-one ring).
  • 3-Methylphenyl group : C7H7.
  • Sulfanyl-acetamide bridge : C2H3NOS.
  • 4-Sulfamoylphenyl group : C6H5NO2S*.

Molecular weight :
Calculated as:
$$
(12 \times 19) + (1 \times 19) + (14 \times 5) + (16 \times 4) + (32 \times 2) = 228 + 19 + 70 + 64 + 64 = \textbf{445.0 g/mol}.
$$

Structural Features: Pyrimidine Core, Sulfanyl Linkage, and Acetamide Moieties

Pyrimidine Core

The six-membered pyrimidine ring features:

  • Two nitrogen atoms at positions 1 and 3.
  • 1,4-Dihydro configuration , with partial saturation at positions 1 and 4, reducing aromaticity and enhancing reactivity .
  • Substituent positions :
    • 6-Amino group : Enhances hydrogen-bonding capacity and solubility.
    • 4-Oxo group : Introduces a ketone functionality, influencing electronic properties.
    • 1-(3-Methylphenyl) : A hydrophobic aryl group that may enhance membrane permeability .
Sulfanyl Linkage

The thioether bond (-S-) at position 2 connects the pyrimidine core to the acetamide moiety. This linkage:

  • Provides metabolic stability compared to oxygen-based ethers.
  • Influences conformational flexibility due to the larger atomic radius of sulfur .
Acetamide Moieties
  • Acetamide backbone : The CH2C(=O)NH- group facilitates hydrogen bonding via its carbonyl and amide functionalities.
  • 4-Sulfamoylphenyl substitution : The SO2NH2 group at the para-position of the phenyl ring introduces:
    • Acid-base properties (pKa ~1–2 for sulfonamides).
    • Hydrogen-bond donor/acceptor sites , critical for target binding .

Structural Comparison :
Similar compounds, such as 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide , highlight the role of sulfonyl and aryl groups in modulating bioactivity.

Properties

Molecular Formula

C19H19N5O4S2

Molecular Weight

445.5 g/mol

IUPAC Name

2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C19H19N5O4S2/c1-12-3-2-4-14(9-12)24-16(20)10-17(25)23-19(24)29-11-18(26)22-13-5-7-15(8-6-13)30(21,27)28/h2-10H,11,20H2,1H3,(H,22,26)(H2,21,27,28)

InChI Key

LQHRASVRSMVVPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Ketoamide Derivatives

The 6-amino-4-oxopyrimidine scaffold is constructed via acid-catalyzed cyclization of β-ketoamide intermediates. A representative protocol involves:

  • Reactants : 3-Methylphenylurea (1.0 eq) and ethyl 3-ethoxyacrylate (1.2 eq)

  • Conditions : Reflux in glacial acetic acid (4 h, 110°C)

  • Yield : 68–72%

Mechanistic Insight : The reaction proceeds through enolization and nucleophilic attack, followed by dehydration to aromatize the pyrimidine ring.

Thiolation of Pyrimidinone Core

Sulfur Incorporation via Thiourea Intermediate

The 2-thiol group is introduced using phosphorus pentasulfide (P₂S₅) in anhydrous dioxane:

ParameterValue
Molar ratio (P₂S₅)1.5 eq
Temperature80°C
Reaction time6 h
Yield85%

Critical Note : Excess P₂S₅ improves conversion but risks over-sulfuration. Quenching with ice-water prevents disulfide formation.

Synthesis of 4-Sulfamoylphenylamine

Sulfonylation of Aniline Derivatives

The sulfamoyl group is introduced via chlorosulfonation followed by amination:

  • Chlorosulfonation : Aniline (1.0 eq) + ClSO₃H (2.5 eq) in CH₂Cl₂ (0°C, 2 h) → 4-chlorosulfonylphenylamine (89% yield)

  • Amination : Reaction with NH₃ gas in THF (25°C, 12 h) → 4-sulfamoylphenylamine (93% yield)

Safety Consideration : Chlorosulfonic acid requires strict temperature control to prevent exothermic decomposition.

Assembly of Thioether Linkage

Nucleophilic Displacement of Chloroacetamide

The central acetamide bridge forms through SN2 reaction between pyrimidinone thiolate and chloroacetamide:

ComponentQuantity
Pyrimidinone thiol1.0 eq
Chloroacetamide1.1 eq
BaseK₂CO₃ (2.5 eq)
SolventDMF (anhydrous)
Temperature60°C
Time8 h
Yield78%

Optimization Tip : Use molecular sieves (4Å) to scavenge water and prevent hydrolysis.

Final Coupling Reaction

Amide Bond Formation with 4-Sulfamoylphenylamine

The terminal acetamide group is installed via carbodiimide-mediated coupling:

  • Activation : EDC·HCl (1.5 eq) + HOBt (1.5 eq) in DMF (0°C, 30 min)

  • Coupling : Add 4-sulfamoylphenylamine (1.2 eq), stir at 25°C for 24 h

  • Workup : Precipitation in ice-water, filtration, recrystallization (ethanol:water 3:1)

  • Yield : 82%

Spectroscopic Validation :

  • ¹H NMR (DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.83 (s, 1H, pyrimidine-H), 7.88–7.12 (m, 8H, Ar-H)

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1530 cm⁻¹ (C=N), 1320/1150 cm⁻¹ (SO₂ asym/sym)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)
Sequential linear689242
Convergent759636
One-pot thiolation719438

Key Finding : The convergent approach minimizes intermediate purification steps while maintaining yield and purity.

Industrial-Scale Considerations

Solvent Recovery Systems

  • DMF recycling via vacuum distillation reduces costs by 23%

  • Aqueous workup streams treated with activated carbon for sulfonamide recovery (>98% efficiency)

Catalytic Improvements

  • Phase-transfer catalysts (TBAB) enhance thiolate reactivity, reducing reaction time to 5 h

Chemical Reactions Analysis

Types of Reactions

2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide exhibit significant anticancer activity. For instance, derivatives of pyrimidine have shown effectiveness against various cancer cell lines, demonstrating percent growth inhibitions (PGIs) ranging from 50% to over 85% in tested models such as SNB-19 and OVCAR-8 .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. For example, sulfonamide derivatives have been investigated for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes, which are critical in managing diabetes mellitus and Alzheimer's disease, respectively. These studies suggest that modifications in the structure can lead to enhanced inhibitory activity .

Case Study 1: Anticancer Activity

In a study published in ACS Omega, the anticancer efficacy of similar pyrimidine derivatives was assessed against multiple cell lines. The results indicated that certain modifications significantly increased the PGI against resistant cancer types, highlighting the importance of structural variations in enhancing therapeutic potential .

Case Study 2: Enzyme Inhibition

Research conducted on sulfonamide derivatives demonstrated their capability to inhibit α-glucosidase effectively. The synthesized compounds were screened for their biological activity, revealing promising results that could lead to new treatments for Type 2 diabetes .

Mechanism of Action

The mechanism of action of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity by binding to the active site or allosteric sites. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfanyl and sulfamoyl groups, which may confer unique chemical and biological properties compared to other similar compounds.

Biological Activity

The compound 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a pyrimidine ring and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C17H18N4O3S\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This compound includes various functional groups such as amino, sulfanyl, and sulfonamide moieties, which are known to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Initial studies indicate that it may inhibit various enzymes by binding to their active sites. This interaction could disrupt critical biochemical pathways, leading to significant pharmacological effects. The exact molecular targets are still under investigation, but potential interactions with kinases and other regulatory proteins have been suggested.

Antimicrobial Activity

Research has shown that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives containing sulfamoyl groups are often associated with antibacterial action. Studies have demonstrated that such compounds can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis, suggesting that this compound may possess similar activities .

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for conditions like Alzheimer's disease, while urease inhibition can be beneficial in treating urinary tract infections. Some derivatives have been reported to exhibit strong inhibitory activity against urease with IC50 values significantly lower than standard reference compounds .

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cell lines. For example, studies involving related pyrimidine derivatives have shown promising results against various tumor cell lines, indicating that this compound could potentially exhibit similar effects .

Neuroprotective Effects

Research into related compounds has indicated neuroprotective effects in cellular models. For instance, certain derivatives have been shown to protect neuronal cells from oxidative stress-induced damage. This suggests that the compound may also play a role in neuroprotection, although further studies are needed to confirm these effects specifically for this compound .

Data Summary

Activity Target IC50 Value Reference
AntibacterialSalmonella typhiModerate
AcetylcholinesteraseAChELow
UreaseUreaseLow
AnticancerVarious tumor cell linesSignificant
NeuroprotectivePC12 neuronal cellsEffective

Case Studies

Several studies have synthesized and evaluated derivatives of this compound class for their biological activities. For example:

  • Antibacterial Studies : A series of synthesized compounds were tested against common bacterial strains, showing moderate to strong activity against Salmonella typhi and Bacillus subtilis. The results highlighted the potential for developing new antibacterial agents based on this chemical framework.
  • Enzyme Inhibition : Compounds were evaluated for their ability to inhibit AChE and urease, with some showing promising results that could lead to therapeutic applications in neurodegenerative diseases and urinary tract infections.
  • Anticancer Evaluation : A novel class of thiazole derivatives was tested against cancer cell lines, demonstrating significant anticancer activity through mechanisms involving apoptosis induction.

Q & A

Q. Structural Confirmation :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and purity .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight .
  • X-ray Crystallography (if crystalline): To resolve ambiguities in stereochemistry .

Basic: What spectroscopic and chromatographic methods are recommended for purity assessment?

Answer:

  • HPLC/UV-Vis : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column to assess purity (>95%) .
  • FT-IR : To confirm functional groups (e.g., sulfonamide N-H stretch at ~3300 cm1^{-1}, carbonyl at ~1680 cm1^{-1}) .
  • Elemental Analysis : To validate C, H, N, S content within ±0.4% of theoretical values .

Q. Example Data :

Assay TargetIC50_{50} (μM)Selectivity Index (vs. COX-1)
COX-20.45>100
DHFR2.115

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